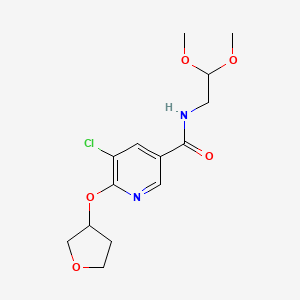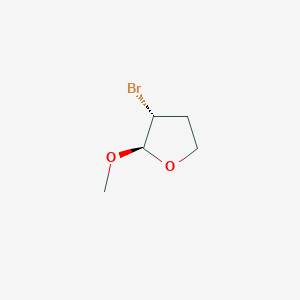
(2R,3R)-3-Bromo-2-methoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Bromo-2-methoxyoxolane, also known as (R,R)-BOM, is a chiral building block used in the synthesis of various compounds. It is a cyclic ether that contains a bromine and methoxy group. The compound has gained attention due to its potential use in the synthesis of chiral pharmaceuticals and natural products.
Applications De Recherche Scientifique
Wagner–Meerwein Rearrangement
The Wagner–Meerwein rearrangement of specific bromo-methoxy compounds in formic acid has been studied for its yield of rearranged products. This process demonstrates the migration of bonds within the compound's skeleton, driven by a release of strain, showcasing the compound's role in synthetic organic transformations (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Aggregation of Lithium Phenolates
Research on lithium phenolates in weakly polar, aprotic solvents like 1,3-dioxolane elucidates how para and alkyl substituents influence the equilibrium between dimer and tetramer forms. This study highlights the importance of understanding aggregation in reactions involving organic lithium salts, which are pivotal in synthetic methodologies (Jackman & Smith, 1988).
Controlled Synthesis of MDMO-PPV
The controlled synthesis of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene] (MDMO-PPV) via the sulfinyl precursor route using CBr4 as a control agent demonstrates the fabrication of bromine-functional materials. This process underlines the role of brominated compounds in polymer chemistry, facilitating the creation of block copolymers with specific molecular weights (Vandenbergh, Cosemans, Lutsen, Vanderzande, & Junkers, 2012).
Photodegradation of Conjugated Polymers
Studies on the photodegradation of poly(2-methoxy-5-(3@,7@-dimethyloctyloxy)-1,4-phenylene-vinylene) (MDMO-PPV) reveal the impact of light and oxygen on the stability of plastic solar cells' photoactive components. This research is crucial for improving the durability and performance of plastic solar cells (Neugebauer, Brabec, Hummelen, & Sariciftci, 2000).
Propriétés
IUPAC Name |
(2R,3R)-3-bromo-2-methoxyoxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-4(6)2-3-8-5/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRMGPARIMCLFC-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)
![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)
![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
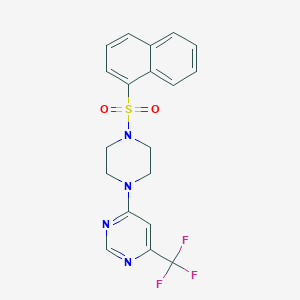
![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)
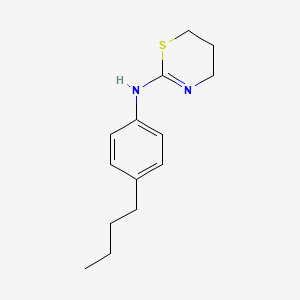
methanone](/img/structure/B3018771.png)
![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)
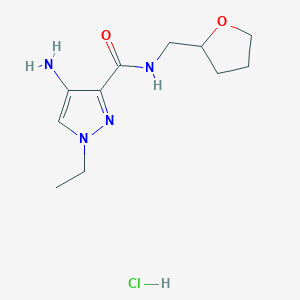
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

